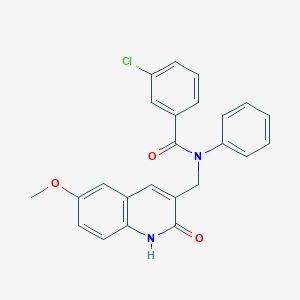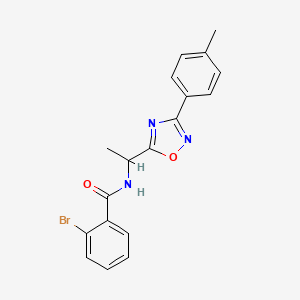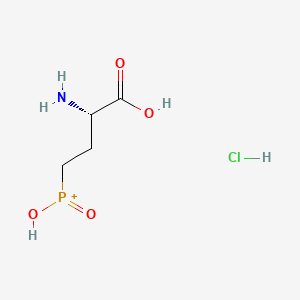
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP has been used as a chemical probe to study protein structure and dynamics, protein-ligand interactions, and protein-protein interactions.
Mecanismo De Acción
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide works by generating hydroxyl radicals through the reaction of this compound with hydrogen peroxide. The hydroxyl radicals then react with solvent-exposed amino acid residues on the surface of proteins, resulting in the labeling of these residues. The labeled residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on proteins. This compound labeling does not significantly alter the structure or function of proteins, and the labeled residues can be easily identified and quantified using mass spectrometry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe has several advantages. This compound labeling is a fast and efficient method for studying protein structure and dynamics. This compound labeling can be performed under native conditions, and the labeled residues can be identified and quantified using mass spectrometry. This compound labeling is also a non-invasive method that does not significantly alter the structure or function of proteins.
However, there are also limitations to the use of this compound. This compound labeling is limited to solvent-exposed amino acid residues on the surface of proteins. This compound labeling may also result in the labeling of multiple residues in close proximity, making it difficult to determine the exact location of the labeled residues.
Direcciones Futuras
There are several future directions for the use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe. One future direction is the development of new methods for generating hydroxyl radicals that can be used in conjunction with this compound labeling. Another future direction is the development of new mass spectrometry techniques for identifying and quantifying labeled residues. This compound labeling can also be used in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and dynamics.
Métodos De Síntesis
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of triethylamine to obtain 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with p-tolunitrile in the presence of potassium carbonate to obtain this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been widely used as a chemical probe to study protein structure and dynamics. This compound works by labeling solvent-exposed amino acid residues on the surface of proteins with hydroxyl radicals generated by the reaction of this compound with hydrogen peroxide. The labeled residues can then be identified and quantified using mass spectrometry. This compound has been used to study the conformational changes of proteins upon ligand binding, protein-protein interactions, and protein folding.
Propiedades
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-6-8-13(9-7-12)20-16(23)10-11-17-21-18(22-24-17)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSGKSQCIFSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)






![ethyl 4-({N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720800.png)